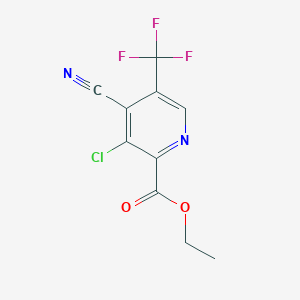

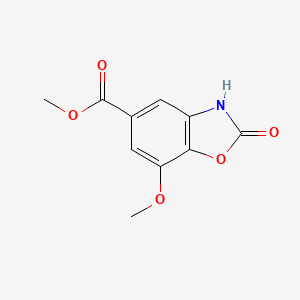

![molecular formula C8H3ClF3N3O B1392791 2-Chlor-3-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyridin CAS No. 1203898-23-0](/img/structure/B1392791.png)

2-Chlor-3-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyridin

Übersicht

Beschreibung

“2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a trifluoromethyl-substituted pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . This compound and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” are typically related to the introduction of TFMP groups within the structures of other molecules . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Entwicklung

Die Trifluormethylgruppe in Verbindungen wie 2-Chlor-3-[5-(Trifluormethyl)-1,2,4-oxadiazol-3-yl]pyridin ist dafür bekannt, die pharmakologischen Eigenschaften von Medikamenten zu verbessern. Diese Verbindung könnte bei der Synthese neuer Arzneimittelmoleküle eingesetzt werden, insbesondere solcher, die auf PI3Ks zielen, die an Zellproliferation und -apoptose beteiligt sind . Die einzigartigen physikalisch-chemischen Eigenschaften, die durch das Fluoratom vermittelt werden, machen es zu einer wertvollen Einheit in der Wirkstoffentwicklung.

Agrochemische Synthese

Verbindungen mit der Trifluormethylpyridinstruktur sind entscheidend für die Entwicklung von Agrochemikalien. Sie dienen als Zwischenprodukte bei der Synthese von Wirkstoffen für den Pflanzenschutz. Das Vorhandensein der Trifluormethylgruppe kann die Wirksamkeit und Stabilität von Pestiziden verbessern .

Tiermedizin

Ähnlich wie ihre Verwendung in Humanpharmazeutika werden Trifluormethylpyridinderivate in der Tiermedizin eingesetzt. Sie können zur Entwicklung von Behandlungen für Tiere beitragen, wobei die verbesserte biologische Aktivität der Trifluormethylgruppe genutzt wird .

Chemische Forschung

Diese Verbindung kann als Modellsubstrat in der chemischen Forschung eingesetzt werden, um regioselektive Funktionalisierungsprozesse zu untersuchen. Das Verständnis dieser Prozesse kann zu Fortschritten in den Methoden der synthetischen Chemie führen .

Funktionelle Materialien

Die einzigartigen Eigenschaften der Trifluormethylgruppe und des Pyridinrests können genutzt werden, um funktionelle Materialien mit neuartigen Eigenschaften zu schaffen. Diese Materialien könnten in verschiedenen Industrien, darunter Elektronik und Katalyse, Anwendung finden .

Wirkmechanismus

Mode of Action

The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Trifluoromethylpyridines, a group to which this compound belongs, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are thought to affect various biochemical pathways due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

These properties, which impact the bioavailability of the compound, would need to be studied in detail to understand the pharmacokinetics of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Safety and Hazards

Zukünftige Richtungen

The demand for TFMP derivatives has been increasing steadily over the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemische Analyse

Biochemical Properties

2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the inhibition of specific enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic processes . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate the enzymatic activity, thereby influencing the overall biochemical reactions.

Cellular Effects

The effects of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to the inhibition of their activity . This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been noted, where a certain dosage level must be reached before any observable effects occur.

Metabolic Pathways

2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can affect the cytochrome P450 enzyme system, leading to changes in the metabolism of other compounds within the cell . These interactions can result in alterations in the levels of specific metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.

Subcellular Localization

The subcellular localization of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biological activity.

Eigenschaften

IUPAC Name |

3-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N3O/c9-5-4(2-1-3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBWYBRXXRCGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)

![Ethyl 8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392718.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)

![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)

![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)